N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and a methanesulfonamide group
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[6-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-9-6-12-7(5-11)4-10(9)16-8-2-3-8/h4,6,8,13H,2-3,5,11H2,1H3 |
InChI Key |
MIVSSUGJOFORKI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(N=C1)CN)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with a pyridine derivative, which undergoes a series of substitutions and functional group transformationsThe methanesulfonamide group is often added through sulfonylation reactions using methanesulfonyl chloride under basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions: N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can act as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of a nitro group can yield primary amines .
Scientific Research Applications
N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. The methanesulfonamide group can participate in electrostatic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide group but different substituents on the aromatic ring.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of a pyridine ring.
Uniqueness: N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its combination of a pyridine ring with an aminomethyl and cyclopropoxy group, which provides distinct chemical and biological properties compared to other sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
